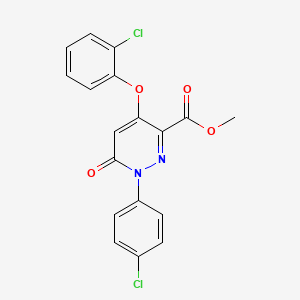
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound characterized by its molecular structure, which includes multiple chlorophenyl groups and a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the condensation of appropriate chlorophenyl derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation may also be employed to enhance reaction rates and yields.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazines or chlorophenyl derivatives.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Employed in the development of new materials or as an intermediate in the production of agrochemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Methyl 4-(2-methylphenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Methyl 4-(2-chlorophenoxy)-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Uniqueness: This compound is unique due to its specific arrangement of chlorophenyl groups and the presence of the pyridazine ring. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.
生物活性
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, with CAS number 338405-72-4, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H12Cl2N2O4
- Molecular Weight : 391.21 g/mol
The structure features a pyridazine ring substituted with chlorophenyl and chlorophenoxy groups, which are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogenated phenyl groups typically enhances lipophilicity and may improve receptor binding affinity.
Antimicrobial Activity
Studies have shown that pyridazine derivatives can possess significant antimicrobial properties. For instance, derivatives similar to methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. Specific IC50 values (concentration required to inhibit 50% of the microorganism's growth) need to be evaluated in further studies to quantify this activity for the compound .
Anticancer Activity
Research on related compounds suggests potential anticancer effects. For example, some pyridazine derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins. Case studies involving structurally similar compounds indicate that they can inhibit tumor growth in vivo.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Activity Assessment : A recent investigation into pyridazine derivatives demonstrated that certain analogs could inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values around 25 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-25-18(24)17-15(26-14-5-3-2-4-13(14)20)10-16(23)22(21-17)12-8-6-11(19)7-9-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYSIZCZLZJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














